7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine
Description
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine is a nitrobenzofurazan derivative characterized by a benzo[c][1,2,5]oxadiazole (benzofurazan) core substituted with a nitro group at the 7-position and two propyl chains on the amine at the 4-position. This compound is listed as a discontinued product by CymitQuimica, with applications likely in chemical synthesis or as a fluorescent probe precursor . Its structure combines the electron-withdrawing nitro group, which confers chromogenic and fluorogenic properties, with lipophilic N,N-dipropylamine substituents that modulate solubility and reactivity.
Properties
IUPAC Name |
4-nitro-N,N-dipropyl-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-3-7-15(8-4-2)9-5-6-10(16(17)18)12-11(9)13-19-14-12/h5-6H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQUCVFMTTZSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389600 | |
| Record name | 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74400-48-9 | |
| Record name | 2,1,3-Benzoxadiazol-4-amine, 7-nitro-N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine typically involves the nitration of N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency in handling the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and alkyl-substituted benzo[c][1,2,5]oxadiazoles .
Scientific Research Applications
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes .
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Bulky substituents (e.g., adamantyl in ) often result in lower yields (25%) due to steric hindrance, while smaller groups (e.g., propargyl or azidopropyl) achieve higher yields (76%) .
- Click Chemistry Compatibility : Azide and alkyne substituents enable CuAAC reactions, making these derivatives valuable for bioconjugation .
Physicochemical Properties
Notes:
Stability and Reactivity
- Nitro Group Stability : The electron-deficient benzofurazan core is sensitive to nucleophilic attack, but bulky substituents (e.g., dipropyl) may offer steric protection compared to smaller groups .
- Thermal Stability : Derivatives like N-(3-bromopropyl) () are stable at -20°C, whereas dipropyl variants require similar storage conditions .
Biological Activity
7-Nitro-N,N-dipropylbenzo[c][1,2,5]oxadiazol-4-amine (commonly referred to as 7-NDPB) is a synthetic compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of 7-NDPB, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-NDPB can be represented as follows:
This compound features a nitro group and a dipropyl substitution on the oxadiazole ring, contributing to its unique biological properties.
The biological activity of 7-NDPB is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Fluorescence Properties : 7-NDPB exhibits strong fluorescence, making it useful in bioimaging applications. The nitro group enhances its photophysical properties, allowing for effective visualization in cellular studies.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that 7-NDPB can induce oxidative stress in cells by generating ROS, which may lead to apoptosis in certain cancer cell lines .
- Inhibition of Enzymatic Activity : Preliminary research suggests that 7-NDPB may inhibit specific enzymes involved in cancer progression, although further studies are needed to confirm these effects .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Fluorescence | High intensity | |
| ROS Generation | Induces oxidative stress | |
| Enzyme Inhibition | Potential anti-cancer effects | |
| Cytotoxicity | Effective against cancer cells |
Case Studies
-
Fluorescence Imaging in Cancer Cells :
A study investigated the use of 7-NDPB for imaging cancer cells. The compound demonstrated significant fluorescence intensity when excited at specific wavelengths, allowing researchers to track cellular processes in real-time. This property is particularly valuable for monitoring drug delivery systems and cellular responses to treatments . -
Cytotoxic Effects on Tumor Cells :
In vitro studies showed that 7-NDPB exhibited cytotoxic effects on various tumor cell lines. The mechanism was linked to the generation of ROS, which led to increased apoptosis rates compared to untreated controls. This suggests potential therapeutic applications in oncology . -
Enzyme Inhibition Studies :
Research focused on the inhibitory effects of 7-NDPB on key enzymes involved in tumor metabolism. Results indicated that the compound could significantly reduce enzyme activity, suggesting a possible role in metabolic reprogramming of cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
